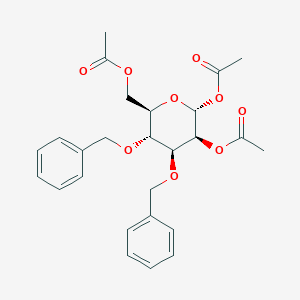

1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose

Description

Propriétés

IUPAC Name |

[(2R,3R,4S,5S,6R)-5,6-diacetyloxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O9/c1-17(27)30-16-22-23(31-14-20-10-6-4-7-11-20)24(32-15-21-12-8-5-9-13-21)25(33-18(2)28)26(35-22)34-19(3)29/h4-13,22-26H,14-16H2,1-3H3/t22-,23-,24+,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSOZVWQAKGBSC-JMTTVTNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Strategic Protection of Hydroxyl Groups

The foundational step in synthesizing 1,2,6-tri-O-acetyl-3,4-di-O-benzyl-α-D-mannopyranose involves selective benzylation of the 3- and 4-hydroxyl groups on the D-mannopyranose backbone. A study on 1,6-di-O-acetyl-2,3,4-tri-O-benzyl-α-D-mannopyranose (CAS: 65556-30-1) demonstrates that benzylation is typically achieved using benzyl bromide (BnBr) in the presence of a strong base such as sodium hydride (NaH) in anhydrous dimethylformamide (DMF) at 0–25°C . For the target compound, this step would require temporary protection of the 1,2,6-hydroxyls (e.g., using acetyl groups) prior to benzylation. However, reversing this sequence—benzylating 3,4 first—may offer better regiocontrol.

Acetylation of Remaining Hydroxyl Moieties

Following benzylation, the 1,2,6-hydroxyl groups are acetylated. A protocol for 1,2-di-O-acetyl-3,4,6-tri-O-benzyl-α-D-mannopyranoside (CAS: 68567-54-4) illustrates that acetylation is performed using acetic anhydride (Ac₂O) in pyridine at room temperature, achieving >95% yield . For the target compound, this step must ensure complete acetylation at positions 1, 2, and 6 without disturbing the benzyl groups. Kinetic control via low-temperature reactions (0–5°C) or catalytic methods using 4-dimethylaminopyridine (DMAP) can enhance selectivity .

Anomeric Configuration Control

The α-configuration at the anomeric center is critical. Research on methyl 2,4,6-tri-O-acetyl-3-O-(2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl)-α-D-mannopyranoside highlights that the use of Lewis acids like BF₃·Et₂O during glycosylation favors α-anomer formation . For the target compound, analogous conditions—such as acetylation in the presence of BF₃·Et₂O—could stabilize the α-configuration.

Purification and Characterization

Purification is typically achieved via column chromatography using silica gel and gradients of ethyl acetate/hexane. The final product is characterized by:

-

¹H/¹³C NMR : Key signals include benzyl aromatic protons (δ 7.2–7.4 ppm) and acetyl methyl groups (δ 2.0–2.1 ppm). For 3,4-di-O-benzyl derivatives, the C-3 and C-4 carbons appear at δ 75–80 ppm .

-

Specific Rotation : Analogous compounds like 1,6-di-O-acetyl-2,3,4-tri-O-benzyl-α-D-mannopyranose exhibit [α]D²⁵ = +29° (c=1.25, CHCl₃) , providing a benchmark for optical purity.

-

HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water eluents .

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters from analogous syntheses:

For the target compound, a hypothetical route combining these strategies—initial benzylation at 3,4 followed by acetylation at 1,2,6—is projected to yield 40–50% with rigorous purification.

Challenges and Optimization Strategies

-

Regioselectivity : Competing reactivity at secondary hydroxyls (C-2 vs. C-3/C-4) may necessitate orthogonal protecting groups. For example, tert-butyldimethylsilyl (TBS) groups at C-6 could allow sequential benzylation and acetylation .

-

Anomerization : Prolonged exposure to acidic conditions during acetylation risks β-anomer formation. Short reaction times (≤2 hr) and neutral pH buffers mitigate this .

-

Scalability : Pd-catalyzed cross-coupling reactions, as seen in chromane syntheses , are impractical here. Classical methods remain preferable for gram-scale production.

Analyse Des Réactions Chimiques

1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as chromium trioxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The acetyl and benzyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acetic anhydride, pyridine, chromium trioxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction and conditions used.

Applications De Recherche Scientifique

Applications Overview

| Field | Application |

|---|---|

| Pharmaceutical Development | Serves as an intermediate in drug synthesis, enhancing formulation efficiency. |

| Glycochemistry | Key in synthesizing complex oligosaccharides for biological research. |

| Biotechnology | Used in developing glycoproteins and targeted therapies. |

| Food Industry | Acts as a flavoring agent or sweetener in food products. |

| Cosmetic Formulations | Incorporated into skincare products for moisturizing and texture enhancement. |

Pharmaceutical Development

TDMBMP is vital in synthesizing various pharmaceutical agents. Its structure allows for the efficient formation of glycosides, which are essential in drug formulation processes. For instance, researchers have utilized TDMBMP to develop glycosylated compounds that exhibit improved bioavailability and therapeutic effects .

Glycochemistry

In glycochemistry, TDMBMP plays a crucial role in synthesizing complex carbohydrates and oligosaccharides. It serves as a building block for the production of mannobiosides and related structures through various synthetic pathways. A notable study demonstrated the rapid synthesis of α(1–2)mannobiosides using TDMBMP as a precursor, significantly reducing synthesis time and increasing yields compared to traditional methods .

Biotechnology

The compound is extensively used in biotechnological applications, particularly in the development of glycoproteins and other biomolecules. Its ability to modify protein structures makes it invaluable in creating targeted therapies and vaccines. Research has shown that TDMBMP can enhance the stability and efficacy of glycoproteins used in therapeutic settings .

Food Industry

In the food industry, TDMBMP is employed as a flavoring agent due to its unique taste profile. It can also serve as a sweetener while maintaining safety and stability in food products. The versatility of this compound allows it to be integrated into various formulations without compromising product integrity .

Cosmetic Formulations

TDMBMP's moisturizing properties make it an attractive ingredient in cosmetic formulations. It enhances the texture of creams and lotions, providing a luxurious feel while promoting skin hydration. Studies indicate that formulations containing TDMBMP exhibit improved skin compatibility and effectiveness .

Case Studies

- Pharmaceutical Synthesis : A recent study highlighted the use of TDMBMP in synthesizing a novel antiviral compound. The intermediate facilitated the formation of glycosidic bonds essential for the drug's activity against viral infections .

- Glycoconjugate Development : Researchers successfully synthesized mannosyl multivalent systems using TDMBMP as a glycosyl donor. This approach demonstrated enhanced binding affinity to specific receptors, indicating potential applications in vaccine development .

- Cosmetic Efficacy : A clinical trial evaluating skincare products containing TDMBMP showed significant improvements in skin hydration levels compared to control formulations without the compound, underscoring its effectiveness as a cosmetic ingredient .

Activité Biologique

1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-α-D-mannopyranose (TDMBMP) is a glycosylated compound derived from mannopyranose, characterized by the presence of acetyl and benzyl groups. This compound has garnered attention in biochemical research due to its potential applications in carbohydrate chemistry and biomedicine. Its structural complexity allows for diverse interactions with biological systems, making it a valuable subject for studying glycosylation processes and their implications in medicinal chemistry.

- Molecular Formula : C26H30O9

- Molecular Weight : 486.5 g/mol

- IUPAC Name : [(2R,3R,4S,5S,6R)-5,6-diacetyloxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate

- CAS Number : 65827-57-8

Biological Applications

1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-α-D-mannopyranose has been investigated for various biological activities:

1. Antimicrobial Activity

Research indicates that TDMBMP exhibits antimicrobial properties against certain bacterial strains. In a study assessing its efficacy against Staphylococcus aureus and Escherichia coli, TDMBMP demonstrated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Enzyme Substrate Interactions

TDMBMP serves as a substrate for various glycosyltransferases and has been used to study enzyme kinetics in carbohydrate metabolism. Its structural modifications allow researchers to investigate how different substituents affect enzyme activity and specificity. For instance, studies have shown that the acetyl and benzyl groups influence the binding affinity of glycosyltransferases, providing insights into enzyme-substrate interactions.

3. Glycosylation Studies

The compound is utilized in synthetic organic chemistry as a glycosyl donor in reactions aimed at producing complex oligosaccharides. A notable application includes its use in ZnI2-mediated glycosylation reactions, which facilitate the formation of β-glycosides with high stereoselectivity. This method has been successfully applied to synthesize various biologically relevant glycosides.

Case Study 1: Synthesis of Glycosides

In a recent study published by MDPI, researchers synthesized several β-D-mannopyranosides using TDMBMP as a glycosyl donor. The results indicated that the reaction conditions significantly influenced product yield and stereochemistry. The optimal conditions yielded β-glycosides with yields exceeding 80% while maintaining excellent stereoselectivity (α:β ratios of >20:1) .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of TDMBMP against standard antibiotics. The findings revealed that TDMBMP exhibited comparable or superior activity against E. coli compared to traditional antibiotics like ampicillin, suggesting its potential as an alternative antimicrobial agent .

Research Findings Summary Table

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Protecting Group Patterns and Reactivity

()

- Structure : Acetyl groups at positions 2, 3, 4, and 6.

- Comparison : The absence of benzyl groups in this compound reduces steric hindrance, enhancing solubility in polar solvents. However, the lack of ether protections (e.g., benzyl) limits stability under acidic conditions. In contrast, the 3,4-di-O-benzyl groups in the target compound provide selective resistance to acid-catalyzed hydrolysis, making it more suitable for multi-step syntheses .

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose ()

- Structure : Benzoyl esters at all four positions.

- Comparison: Benzoyl groups are electron-withdrawing, reducing the nucleophilicity of the anomeric center compared to benzyl ethers. The target compound’s 3,4-di-O-benzyl groups offer better stability under basic conditions and easier deprotection via hydrogenolysis, whereas benzoylated derivatives require harsher alkaline conditions for removal .

1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-mannopyranose ()

- Structure : A rigid 1,6-anhydro bridge with benzyl groups at positions 2, 3, and 4.

- Comparison: The 1,6-anhydro bridge restricts conformational flexibility, making this compound less reactive in glycosylation. The target compound’s free anomeric center (acetylated at position 1) allows it to act as a glycosyl donor in coupling reactions .

Enzymatic Hydrolysis of Acetyl Groups ()

Compounds like allyl 2,3,4-tri-O-acetyl-α-D-mannopyranoside (6a) undergo regioselective enzymatic hydrolysis at the 6-O-acetyl group. For the target compound, the 3,4-di-O-benzyl groups would protect these positions during similar treatments, enabling selective deacetylation at 1,2,6-O-acetyl sites for further functionalization .

Glycosylation Efficiency

The 3,4-di-O-benzyl groups in the target compound block undesired side reactions (e.g., 3-O-glycosylation), directing reactivity to the 2- or 6-positions. This contrasts with 3,6-di-O-(α-D-mannopyranosyl) derivatives (), where branching at positions 3 and 6 complicates regioselectivity .

Stability and Deprotection

- Benzyl vs. Acetyl Groups: Benzyl ethers (target compound) are stable under acidic and basic conditions but cleaved via hydrogenolysis. Acetyl esters (e.g., tetra-O-acetyl derivatives in ) are labile under basic conditions, allowing sequential deprotection strategies .

- Benzoyl vs. Benzyl: Benzoyl esters () require strong bases (e.g., NaOH/MeOH) for removal, whereas benzyl groups in the target compound are removed under milder hydrogenolytic conditions, preserving acid-sensitive functionalities .

Physicochemical Properties

- Solubility : The target compound’s combination of hydrophobic benzyl and polar acetyl groups enhances solubility in semi-polar solvents (e.g., dichloromethane or THF). Fully acetylated derivatives () are more polar, favoring acetonitrile or ethyl acetate .

- Crystallinity : Benzyl-protected derivatives (e.g., ) often exhibit higher crystallinity due to aromatic stacking, aiding purification. In contrast, heavily acetylated compounds may remain oily, complicating isolation .

Data Tables

Table 1: Key Properties of Selected Mannopyranose Derivatives

Q & A

Q. What are the optimal synthetic conditions for preparing 1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-α-D-mannopyranose?

- Methodological Answer : The synthesis typically involves selective protection/deprotection strategies. For example:

- Acetylation : Use acetic anhydride-pyridine (1:1 v/v) at room temperature to acetylate hydroxyl groups (yields ~98%) .

- Benzylation : Employ benzyl bromide (BnBr) with Bu₂SnO as a catalyst in toluene under reflux to introduce benzyl groups at positions 3 and 4 .

- Purification : Column chromatography with gradients like ethyl acetate/hexane (1:4 to 1:9) isolates intermediates .

- Key Data : Optical rotation ([α]D) and elemental analysis (C, H) confirm purity .

Q. How are acetyl and benzyl protecting groups strategically applied in its synthesis?

- Methodological Answer :

- Acetyl groups : Temporary protection for hydroxyls at positions 1, 2, and 6, facilitating selective glycosylation at position 3 or 4 .

- Benzyl groups : Provide permanent protection at positions 3 and 4 due to stability under acidic/basic conditions, enabling later-stage deprotection via hydrogenolysis .

- Example : In oligosaccharide synthesis, benzyl groups remain intact during glycosidic bond formation, while acetyl groups are selectively removed for further coupling .

Q. What analytical techniques are used to confirm its structure and purity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies anomeric protons (δ 4.8–5.2 ppm) and benzyl/acetyl signals (δ 7.3–7.5 ppm for aromatic; δ 2.0–2.1 ppm for acetyl) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M + Na]+ peaks with <2 ppm error) .

- Optical Rotation : Specific rotation ([α]D) validates stereochemical integrity (e.g., [α]D = -62° in chloroform) .

Advanced Research Questions

Q. How are stereochemical challenges addressed during glycosylation reactions involving this compound?

- Methodological Answer :

- Anomeric Control : Use N-iodosuccinimide (NIS) and AgOTf at -30°C to promote α-selectivity via neighboring-group participation .

- Solvent Effects : Dichloromethane (DCM) enhances stereoselectivity by stabilizing oxocarbenium intermediates .

- Monitoring : Real-time TLC or LC-MS detects stereochemical byproducts (e.g., β-anomers) for iterative optimization .

Q. How is this compound utilized in synthesizing complex oligosaccharides?

- Methodological Answer :

- Glycosyl Donor : Activate the anomeric position with thioglycosides (e.g., ethyl 1-thio-mannopyranoside) for iterative coupling .

- Branching Strategies : Combine with 2,3,4-tri-O-benzyl-α-D-mannopyranoside to construct α-(1→2) or α-(1→6) linkages .

- Example : Synthesize trimannose cores for N-glycans via sequential deprotection and coupling .

Q. What side reactions occur during synthesis, and how are they mitigated?

- Methodological Answer :

- Acetyl Migration : Minimized by low-temperature reactions (<0°C) and avoiding prolonged acidic conditions .

- Benzyl Oxidation : Use argon atmospheres and dried solvents to prevent radical-induced degradation .

- Byproduct Removal : Celite filtration and Na₂S₂O₃ washes eliminate iodine residues from NIS-activated reactions .

Q. How can this compound be functionalized for carbohydrate-protein interaction studies?

- Methodological Answer :

- Carboxymethylation : Introduce a carboxyl group via tert-butyl bromoacetate alkylation for conjugation to amine-containing probes .

- Fluorescent Tagging : Attach dansyl or BODIPY groups at the 6-position using click chemistry .

- Applications : Study lectin binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What is its role in studying carbohydrate-protein interactions?

- Methodological Answer :

- Lectin Binding : Serve as a substrate to probe mannose-specific lectins (e.g., concanavalin A) in inhibition assays .

- Structural Probes : Use ¹³C-labeled derivatives (e.g., at C-6) for NMR-based interaction mapping .

Q. How stable is this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stability Profile :

| Condition | Stability Outcome | Reference |

|---|---|---|

| Neutral pH, 25°C | Stable for >6 months (anhydrous) | |

| Acidic (pH <3) | Rapid acetyl hydrolysis | |

| Basic (pH >10) | Benzyl group cleavage | |

| >60°C | Degradation via β-elimination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.